5-Amino-1-methyl-3-(methylthio)-1H-pyrazole-4-carbohydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Amino-1-methyl-3-(methylthio)-1H-pyrazole-4-carbohydrazide is a chemical compound with the molecular formula C6H10N4OS It is a derivative of pyrazole, a five-membered heterocyclic compound containing three carbon atoms and two nitrogen atoms in the ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Amino-1-methyl-3-(methylthio)-1H-pyrazole-4-carbohydrazide typically involves the reaction of 5-amino-1-methyl-3-(methylthio)-1H-pyrazole-4-carboxylic acid with hydrazine hydrate under reflux conditions. The reaction is carried out in a suitable solvent, such as ethanol or methanol, and requires careful control of temperature and reaction time to achieve high yields.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
5-Amino-1-methyl-3-(methylthio)-1H-pyrazole-4-carbohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding amines or hydrazides.
Substitution: The amino and methylthio groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Reagents like alkyl halides and acyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amines and hydrazides.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
5-Amino-1-methyl-3-(methylthio)-1H-pyrazole-4-carbohydrazide has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of other heterocyclic compounds and as a building block for complex organic molecules.
Medicine: It is investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: The compound can be used in the production of agrochemicals and dyes.
Mechanism of Action
The mechanism of action of 5-Amino-1-methyl-3-(methylthio)-1H-pyrazole-4-carbohydrazide involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes or receptors, leading to its biological effects. For example, it may inhibit microbial growth by interfering with essential metabolic pathways or induce apoptosis in cancer cells by targeting specific signaling pathways.
Comparison with Similar Compounds
Similar Compounds
- 5-Amino-1-methyl-3-phenylpyrazole
- 5-Amino-1-methyl-3-(methylthio)-1H-pyrazole-4-carbonitrile
Uniqueness
5-Amino-1-methyl-3-(methylthio)-1H-pyrazole-4-carbohydrazide is unique due to its specific functional groups, which confer distinct chemical reactivity and biological activity
Properties
CAS No. |
863312-78-1 |
---|---|
Molecular Formula |
C6H11N5OS |
Molecular Weight |
201.25 g/mol |
IUPAC Name |
5-amino-1-methyl-3-methylsulfanylpyrazole-4-carbohydrazide |
InChI |
InChI=1S/C6H11N5OS/c1-11-4(7)3(5(12)9-8)6(10-11)13-2/h7-8H2,1-2H3,(H,9,12) |
InChI Key |
YSMUCORFDJCJMM-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=C(C(=N1)SC)C(=O)NN)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.